2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
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Overview
Description
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is an organic compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound features a methoxy group attached to both the benzamide and phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 3-methoxyphenylethylamine.
Condensation Reaction: The carboxylic acid group of 2-methoxybenzoic acid reacts with the amine group of 3-methoxyphenylethylamine to form the amide bond. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the amide bond can produce the corresponding amine.
Scientific Research Applications
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The methoxy groups and the amide bond play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by forming hydrogen bonds and hydrophobic interactions, thereby influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a methoxy group at the para position of the phenyl ring.
2-methoxy-N-[1-(3-chlorophenyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a methoxy group on the phenyl ring.
2-methoxy-N-[1-(3-methylphenyl)ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is unique due to the presence of methoxy groups on both the benzamide and phenyl rings. This structural feature can enhance its solubility, reactivity, and binding affinity towards specific molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(13-7-6-8-14(11-13)20-2)18-17(19)15-9-4-5-10-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEKFUREOOPQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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